Several papers in the dataset describe synthetic pathways for structurally similar compounds. One example is the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, a key intermediate for the antidepressant Duloxetine. Various approaches utilizing different starting materials are detailed, each with its own advantages and disadvantages. [, ]
Another relevant example is the synthesis of 1-(adamantan-1-yl)propan-1,2-diamine, which involves the resolution of the racemic mixture and subsequent derivatization. This synthesis highlights the importance of chirality in drug design and development. []
For instance, the paper focusing on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) extensively explores its mechanism of action as a κ-opioid receptor antagonist. The study investigates its binding affinity, selectivity, and in vivo effects on various physiological parameters. [, , ]
Another study elucidates the mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in diabetic hearts. The research demonstrates its role in activating nicotinamide phosphoribosyltransferase (Nampt), leading to improved cardiac function and protective signaling. []
Although the provided papers lack specific data on the target compound's properties, they offer insights into the properties of similar molecules. For example, the paper discussing the synthesis of 2-Methyl-2-phenyl-propan-1-ol emphasizes the importance of reaction parameters like temperature, time, and catalyst loading on the yield of the desired product. []
Several papers in the dataset demonstrate the use of similar compounds as building blocks for molecules with potential biological activity. For example, the synthesis and evaluation of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a selective κ-opioid receptor antagonist highlights its potential therapeutic application in treating addiction and depression disorders. [, , ]
Another study explores the anti-diabetic activity of a series of pyrazole-based heterocycles attached to a sugar moiety. The synthesis and biological evaluation of these compounds showcase the potential of such molecular frameworks in developing new anti-diabetic agents. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9